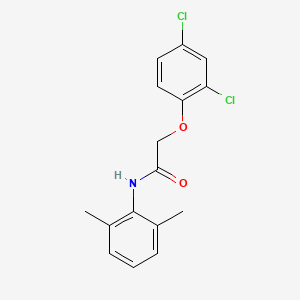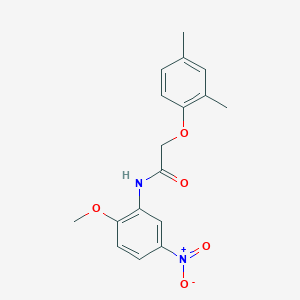![molecular formula C18H18N4O2 B5690558 3-{[4-(4-morpholinyl)-2-quinazolinyl]amino}phenol](/img/structure/B5690558.png)
3-{[4-(4-morpholinyl)-2-quinazolinyl]amino}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[4-(4-morpholinyl)-2-quinazolinyl]amino}phenol, also known as PD 153035, is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR). It has been extensively studied for its potential as a therapeutic agent in cancer treatment.
Mécanisme D'action
3-{[4-(4-morpholinyl)-2-quinazolinyl]amino}phenol 153035 works by binding to the ATP-binding site of the EGFR, preventing its activation and downstream signaling. This leads to the inhibition of cell growth and proliferation, as well as the induction of apoptosis. 3-{[4-(4-morpholinyl)-2-quinazolinyl]amino}phenol 153035 is highly selective for the EGFR and does not inhibit other receptor tyrosine kinases.
Biochemical and Physiological Effects:
3-{[4-(4-morpholinyl)-2-quinazolinyl]amino}phenol 153035 has been shown to inhibit the growth and proliferation of cancer cells both in vitro and in vivo. It has also been shown to induce apoptosis and inhibit angiogenesis. In addition, 3-{[4-(4-morpholinyl)-2-quinazolinyl]amino}phenol 153035 has been shown to enhance the effectiveness of other chemotherapeutic agents.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-{[4-(4-morpholinyl)-2-quinazolinyl]amino}phenol 153035 in lab experiments is its high selectivity for the EGFR, which allows for the specific targeting of this receptor. However, one limitation is that 3-{[4-(4-morpholinyl)-2-quinazolinyl]amino}phenol 153035 is not effective against all types of cancer and may only be effective in certain patient populations.
Orientations Futures
There are several future directions for the study of 3-{[4-(4-morpholinyl)-2-quinazolinyl]amino}phenol 153035. One area of research is the development of more potent and selective EGFR inhibitors. Another area of research is the identification of biomarkers that can predict response to EGFR inhibitors, which would allow for more personalized cancer treatment. Additionally, the combination of 3-{[4-(4-morpholinyl)-2-quinazolinyl]amino}phenol 153035 with other targeted therapies, such as immune checkpoint inhibitors, is an area of active research. Finally, the use of 3-{[4-(4-morpholinyl)-2-quinazolinyl]amino}phenol 153035 in combination with radiation therapy is also being explored as a potential treatment option for cancer.
Méthodes De Synthèse
3-{[4-(4-morpholinyl)-2-quinazolinyl]amino}phenol 153035 can be synthesized using a multi-step process that involves the reaction of 4-(4-morpholinyl)-2-quinazoline with 3-nitrophenol, followed by reduction and deprotection. The final product is purified using column chromatography and characterized using various spectroscopic techniques.
Applications De Recherche Scientifique
3-{[4-(4-morpholinyl)-2-quinazolinyl]amino}phenol 153035 has been extensively studied for its potential as a therapeutic agent in cancer treatment. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including non-small cell lung cancer, breast cancer, and head and neck cancer. 3-{[4-(4-morpholinyl)-2-quinazolinyl]amino}phenol 153035 has also been studied in combination with other chemotherapeutic agents, such as cisplatin and docetaxel, to enhance their effectiveness.
Propriétés
IUPAC Name |
3-[(4-morpholin-4-ylquinazolin-2-yl)amino]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c23-14-5-3-4-13(12-14)19-18-20-16-7-2-1-6-15(16)17(21-18)22-8-10-24-11-9-22/h1-7,12,23H,8-11H2,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMKOLNFBYIZIBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC3=CC=CC=C32)NC4=CC(=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[4-(Morpholin-4-yl)quinazolin-2-yl]amino}phenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl N-({3-oxo-2-[(2E)-3-phenyl-2-propen-1-yl]-2,8-diazaspiro[4.5]dec-8-yl}carbonyl)glycinate](/img/structure/B5690476.png)
![6,6-dimethyl-5,6,9,10-tetrahydro-7H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-7-one](/img/structure/B5690479.png)
![8-methoxy-N-({2-[(methylthio)methyl]-1,3-thiazol-4-yl}methyl)chromane-3-carboxamide](/img/structure/B5690483.png)
![3-[2-(3,4-dichlorophenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5690493.png)



![9-[4-(4-methoxyphenyl)butanoyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5690528.png)
![N-(2,4-dimethoxyphenyl)-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5690531.png)
![4-chloro-N-{2-[(5-methyl-1,3,4-oxadiazol-2-yl)amino]ethyl}benzenesulfonamide](/img/structure/B5690532.png)
![9-[2-methyl-3-(1H-pyrazol-1-yl)propanoyl]-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5690536.png)
![N-(4-ethylphenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B5690543.png)

